5-(2-oxopropyl)-3H-2-benzofuran-1-one
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Overview
Description
5-(2-oxopropyl)-3H-2-benzofuran-1-one is an organic compound with a unique structure that includes a benzofuran ring fused with a lactone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-oxopropyl)-3H-2-benzofuran-1-one typically involves the alkylation of ethyl 2-oxotetrahydrofuran-3-carboxylates with 2,3-dichloroprop-1-ene or 3-bromoprop-1-yne. These reactions yield 3,5,5-tri- and 3,3,5,5-tetrasubstituted tetrahydrofuran-2-ones, which are then converted into the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-oxopropyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group to form alcohols.
Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(2-oxopropyl)-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 5-(2-oxopropyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-oxopropyl)tetrahydrofuran-2-ones: These compounds have a similar structure but lack the benzofuran ring.
3-cyano-3-hetaryl-ylidene-2-oxopropyl ethanethioates: These compounds share the oxopropyl group but have different substituents and functional groups
Uniqueness
5-(2-oxopropyl)-3H-2-benzofuran-1-one is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H10O3 |
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Molecular Weight |
190.19 g/mol |
IUPAC Name |
5-(2-oxopropyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H10O3/c1-7(12)4-8-2-3-10-9(5-8)6-14-11(10)13/h2-3,5H,4,6H2,1H3 |
InChI Key |
VXBMCLXHXDMAHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC2=C(C=C1)C(=O)OC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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